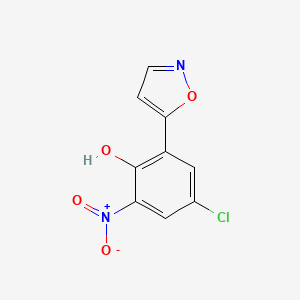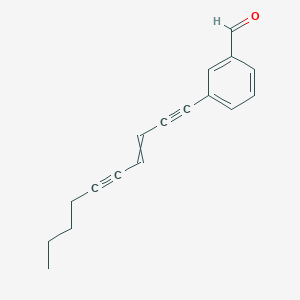
3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound belongs to the enediyne family, known for their unique structural features and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde typically involves the coupling of 1,2-diethynylbenzene with an appropriate alkyne under Sonogashira cross-coupling conditions. The reaction is usually catalyzed by palladium complexes in the presence of a copper co-catalyst and an amine base. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 50-80°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The enediyne moiety can participate in nucleophilic substitution reactions, particularly with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles such as halides (I-, Br-, CN-, SCN-) in the presence of a base like pivalic acid, at elevated temperatures (75°C).
Major Products
Oxidation: 3-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid
Reduction: 3-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol
Substitution: Various substituted enediynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex enediyne compounds.
Biology: Studied for its potential as a DNA-cleaving agent due to its enediyne moiety.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde involves the activation of its enediyne moiety, leading to the generation of reactive intermediates that can cleave DNA. This process typically involves:
Molecular Targets: DNA strands
Pathways Involved: The enediyne moiety undergoes a Bergman cyclization to form a diradical species, which then abstracts hydrogen atoms from the DNA backbone, leading to strand scission.
Comparación Con Compuestos Similares
Similar Compounds
Dynemicin A: Another enediyne compound with potent DNA-cleaving activity.
Esperamicin: Known for its strong anticancer properties due to its enediyne core.
Leinamycin: An enediyne antibiotic with a unique mechanism of action involving DNA cleavage.
Uniqueness
3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is unique due to its specific structural features, which allow for selective reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a DNA-cleaving agent make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
823228-12-2 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
3-dec-3-en-1,5-diynylbenzaldehyde |
InChI |
InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-11-16-12-10-13-17(14-16)15-18/h7-8,10,12-15H,2-4H2,1H3 |
Clave InChI |
QSSYUBADMAYZHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC#CC1=CC=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


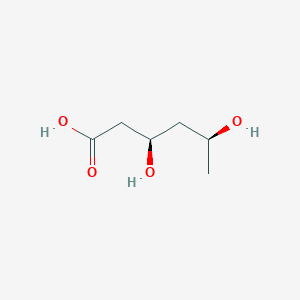
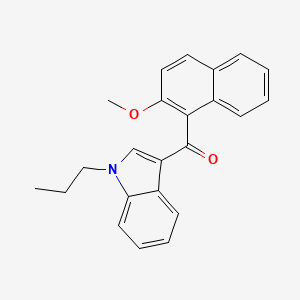
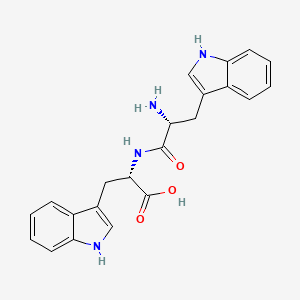
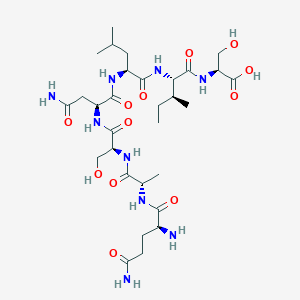
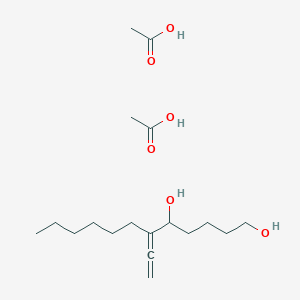
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
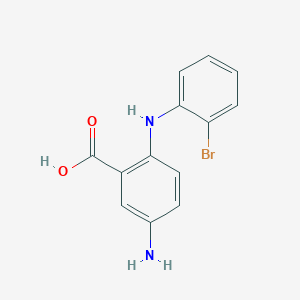
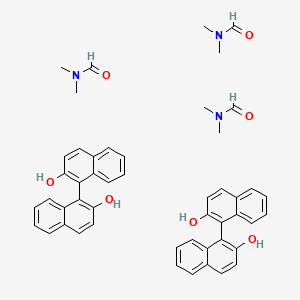
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)

![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
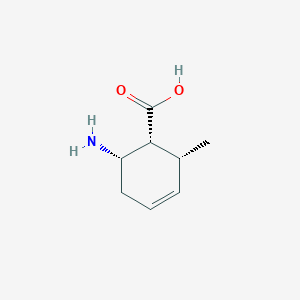
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
